Distinct Molecular Weight and H-Bond Profile vs. 2- and 4-Pyrazolyl Aniline Isomers
3-Methoxy-5-(1H-pyrazol-1-yl)aniline exhibits a molecular weight of 189.21 g/mol and formula C10H11N3O, differing from the unsubstituted 2-(1H-pyrazol-1-yl)aniline (C9H9N3, MW 159.19 g/mol) [1]. The addition of the methoxy group significantly alters the hydrogen bonding capacity; this compound possesses 2 hydrogen bond acceptors (from the methoxy oxygen and the pyrazole N2) and 2 hydrogen bond donors (from the aniline -NH2) . This contrasts with the 2-pyrazolyl isomer which has a different donor/acceptor count (1 donor, 2 acceptors), impacting solubility and binding interactions [2].
| Evidence Dimension | Molecular Weight & Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | MW = 189.21 g/mol; H-bond donors = 2; H-bond acceptors = 2 |
| Comparator Or Baseline | 2-(1H-Pyrazol-1-yl)aniline (CAS 54705-91-8): MW = 159.19 g/mol; H-bond donors = 1; H-bond acceptors = 2 |
| Quantified Difference | ΔMW = +30.02 g/mol; ΔH-bond donors = +1 |
| Conditions | Calculated molecular properties based on chemical structure (Smiles: COc1cc(N)cc(-n2cccn2)c1) |
Why This Matters
The distinct molecular weight and altered hydrogen bonding profile affect physicochemical properties such as logP and solubility, making the target compound a unique probe for SAR exploration where these properties are critical.
- [1] ChemSrc. (2024). 3-methoxy-5-(1H-pyrazol-1-yl)aniline (CAS 1516412-41-1) [Chemical Properties]. Retrieved from https://m.chemsrc.com/cas/1516412-41-1_2214581.html View Source
- [2] Kuujia. (n.d.). 2-(1H-Pyrazol-1-yl)aniline (CAS 54705-91-8) [Chemical and Physical Properties]. Retrieved from https://www.kuujia.com/cas-54705-91-8.html View Source
